molecular formula C16H9Cl2NO2 B7884080 (3Z)-3-[2-(2,4-dichlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[2-(2,4-dichlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B7884080
M. Wt: 318.2 g/mol
InChI Key: DKXPFZQRGUDMHE-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3Z)-3-[2-(2,4-dichlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is a synthetic organic molecule characterized by its indole core structure and the presence of a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(2,4-dichlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 2,4-dichlorobenzaldehyde with isatin under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the indole core. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the phenyl ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of the carbonyl group can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxide derivatives or hydroxylated products.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-[2-(2,4-dichlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for the design of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(2,4-dichlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[2-(2,4-dichlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[2-(2,4-difluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[2-(2,4-dibromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and electronic properties. The presence of the 2,4-dichlorophenyl group imparts distinct reactivity and biological activity compared to its analogs with different halogen substitutions. This makes it a valuable compound for exploring structure-activity relationships and developing new derivatives with enhanced properties.

Properties

IUPAC Name

(3Z)-3-[2-(2,4-dichlorophenyl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-9-5-6-11(13(18)7-9)15(20)8-12-10-3-1-2-4-14(10)19-16(12)21/h1-8H,(H,19,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXPFZQRGUDMHE-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.